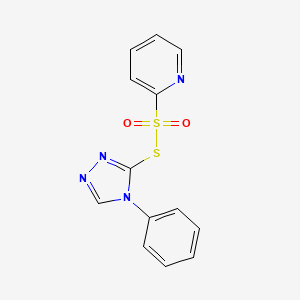
Cadmium;ZINC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium and zinc are both metals belonging to Group 12 of the periodic table. Cadmium is a soft, silvery-white metal that is chemically similar to zinc but denser and softer . Zinc, on the other hand, is a bluish-silver, lustrous metal known for its anti-corrosive properties and its use in galvanization . Both elements are often found together in nature, particularly in zinc ores, and they share several chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium and zinc can be prepared through various methods, including crystallization purification and sol-gel techniques. High-purity cadmium and zinc (99.99995%) can be obtained using crystallization methods such as horizontal directional solidification and zone melting . These methods involve the prepurification of starting materials by distillation and subsequent crystallization to remove impurities.
Industrial Production Methods: Industrial production of cadmium typically involves the roasting of zinc sulfide ores, where cadmium becomes concentrated in the fumes and is then recovered through various steps . Zinc is primarily produced through the electrolytic process, which also begins with the roasting of zinc sulfide . Both metals are often produced as by-products of each other due to their chemical similarities and co-occurrence in ores.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide (CdO), a reaction that requires heat . Zinc also reacts with oxygen to form zinc oxide (ZnO), which is amphoteric .
Common Reagents and Conditions: Cadmium reacts with acids such as hydrochloric acid to form cadmium chloride (CdCl2) and hydrogen gas . Zinc undergoes similar reactions, forming zinc chloride (ZnCl2) and hydrogen gas . Both metals can form complex ions with ammonia and other ligands .
Major Products Formed: The major products formed from the reactions of cadmium and zinc include their respective oxides, chlorides, and complex ions. These products are used in various applications, including electroplating, pigments, and as precursors for other chemical compounds .
Applications De Recherche Scientifique
Cadmium and zinc have numerous scientific research applications across various fields. In chemistry, cadmium is used in the synthesis of cadmium-doped zinc oxide nanoparticles, which have applications in gas sensing . Zinc is widely used in galvanization to protect steel from corrosion .
In biology and medicine, cadmium is studied for its toxic effects and its role in disrupting cellular processes . Zinc is an essential trace element involved in numerous biological functions, including enzyme activity and immune response .
In industry, cadmium is used in the production of batteries, pigments, and coatings . Zinc is used in the production of alloys, such as brass, and in the manufacture of die-casting components .
Mécanisme D'action
Cadmium exerts its toxic effects through various mechanisms, including oxidative stress, disruption of calcium signaling, and interference with cellular signaling pathways . It can induce oxidative stress by generating reactive oxygen species and weakening the antioxidant defense system . Cadmium also interferes with DNA repair mechanisms, leading to genomic instability and carcinogenesis .
Zinc, on the other hand, is involved in numerous biochemical pathways, including enzyme activation, protein synthesis, and cell signaling . It acts as a cofactor for many enzymes and plays a crucial role in maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Cadmium and zinc are chemically similar to mercury, another Group 12 metal . All three metals exhibit a +2 oxidation state in most of their compounds and share similar chemical properties . cadmium is more toxic than zinc and mercury, and its use is restricted due to its harmful effects on human health .
Other similar compounds include cadmium telluride (CdTe) and zinc telluride (ZnTe), which are used in semiconductor applications . Cadmium and zinc also form organometallic compounds, such as dimethylcadmium (CdMe2) and dimethylzinc (ZnMe2), which are used in organic synthesis .
Propriétés
Numéro CAS |
647831-90-1 |
|---|---|
Formule moléculaire |
Cd6Zn |
Poids moléculaire |
739.9 g/mol |
Nom IUPAC |
cadmium;zinc |
InChI |
InChI=1S/6Cd.Zn |
Clé InChI |
ZZLGNBJRCPJMIV-UHFFFAOYSA-N |
SMILES canonique |
[Zn].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B15166675.png)




![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)

